molecular formula C22H15ClN2O3 B4687678 3-chlorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

3-chlorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No. B4687678
M. Wt: 390.8 g/mol
InChI Key: CFRYINMJIIGJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chlorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are of great interest to researchers.

Mechanism of Action

The mechanism of action of 3-chlorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death. It may also interfere with the synthesis of DNA and RNA, which are essential for cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain. It has also been found to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-chlorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is its potential as a broad-spectrum antimicrobial and anticancer agent. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-chlorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate. One area of interest is its potential use as a drug delivery system. Researchers are also exploring its use as a biosensor for detecting various biomolecules. Additionally, there is ongoing research on its potential use as a pesticide and herbicide, as well as its use in the production of polymers and other materials.
In conclusion, this compound is a chemical compound with various potential applications in medicine, agriculture, and industry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers. Further research is needed to fully understand its potential and limitations in various fields.

Scientific Research Applications

3-chlorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has been found to have potential applications in various scientific fields. In medicine, this compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been found to have anti-inflammatory and analgesic effects. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In industry, it has been studied for its use in the production of polymers and other materials.

properties

IUPAC Name

(3-chlorophenyl)methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-19-8-4-5-15(13-19)14-27-22(26)18-11-9-17(10-12-18)21-25-24-20(28-21)16-6-2-1-3-7-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRYINMJIIGJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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